N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine is a spirocyclic amine compound characterized by its unique spiro[5.5]undecane skeleton.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-Methyl-3-Azaspiro[5One common method involves the cyclization of a suitable precursor under basic conditions, followed by alkylation reactions to introduce the ethyl and methyl groups .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is explored for its potential use in the development of new materials.
Wirkmechanismus
The mechanism of action of N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undecane: Lacks the double bond present in N-Ethyl-N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine.
N-Methyl-3-Azaspiro[5.5]Undec-7-En-9-Amine: Lacks the ethyl group.
N-Ethyl-3-Azaspiro[5.5]Undec-7-En-9-Amine: Lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The spirocyclic structure also contributes to its distinct properties .
Eigenschaften
Molekularformel |
C13H24N2 |
---|---|
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
N-ethyl-N-methyl-3-azaspiro[5.5]undec-10-en-9-amine |
InChI |
InChI=1S/C13H24N2/c1-3-15(2)12-4-6-13(7-5-12)8-10-14-11-9-13/h4,6,12,14H,3,5,7-11H2,1-2H3 |
InChI-Schlüssel |
JREKGLWHJSMPOY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1CCC2(CCNCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.